

Application Notes: Ethyl 2-bromo-5-chlorothiazole-4-carboxylate in Medicinal Chemistry

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Compound of Interest

Compound Name: *Ethyl 2-bromo-5-chlorothiazole-4-carboxylate*

Cat. No.: B1245196

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Introduction

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a versatile heterocyclic compound featuring a thiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs.^{[1][2]} The unique arrangement of bromine and chlorine substituents, along with an ethyl carboxylate group, provides multiple reactive sites for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries.^[1] Its electrophilic nature makes it an excellent substrate for nucleophilic substitution reactions, which is a cornerstone of its utility in drug discovery.^[1] This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.^[1]

Key Applications in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, and derivatives of **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** are explored for a range of therapeutic applications:

- **Anticancer Agents:** The thiazole moiety is a core component of several anticancer drugs, including the kinase inhibitor Dasatinib.^{[3][4]} Researchers utilize **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** as a building block to synthesize novel compounds targeting various cancer cell lines. The primary strategy involves modifying the C2 position (bearing

the bromine atom) to introduce diverse functionalities that can interact with biological targets like protein kinases.^{[5][6]} Kinases such as the Src family are crucial regulators of cell growth, survival, and migration, and their aberrant activation is linked to cancer progression.^{[5][7]}

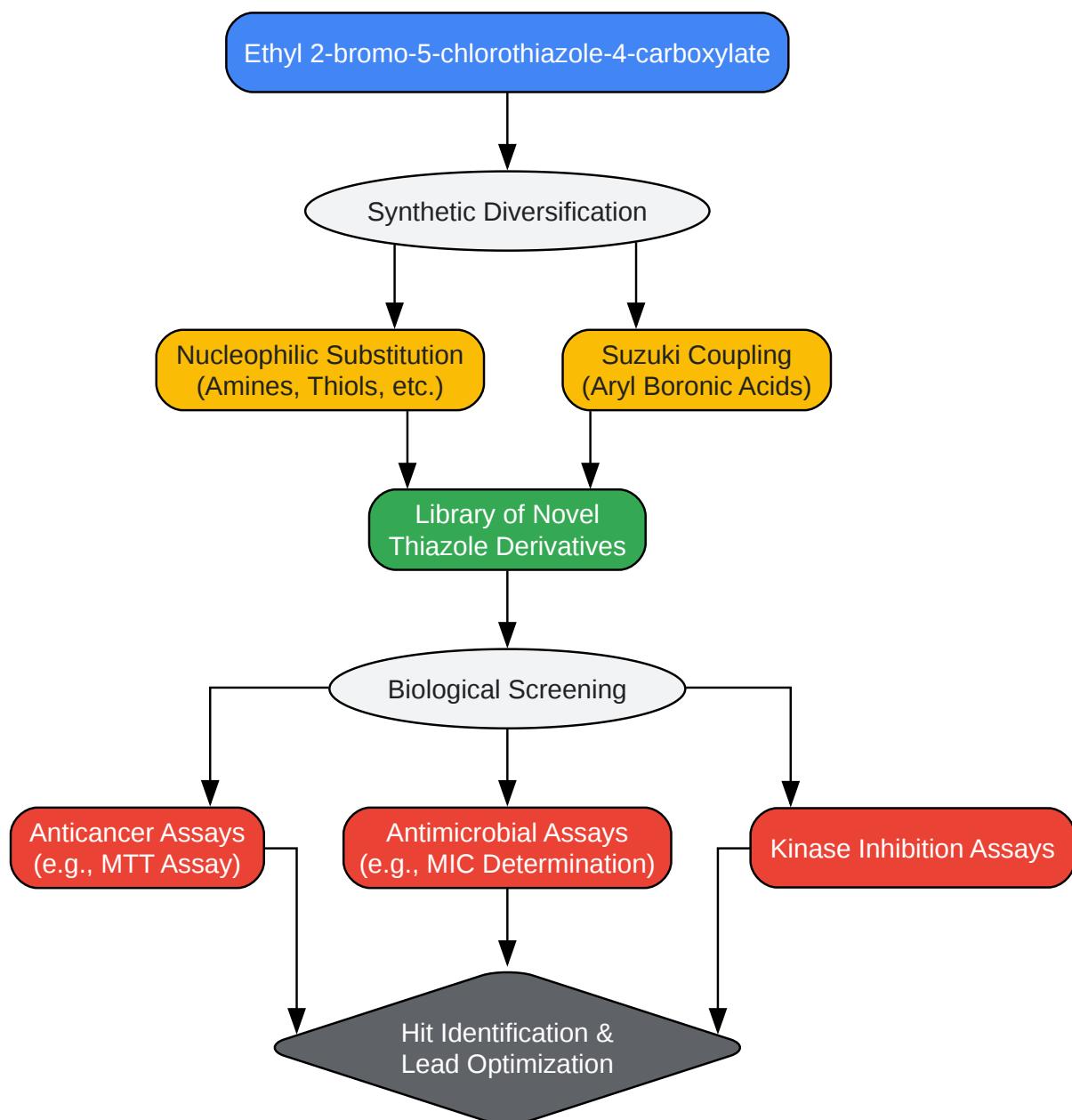
- **Antimicrobial Agents:** Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.^{[8][9]} **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** is used to generate novel antimicrobial candidates by reacting it with different nucleophiles to create a library of compounds for screening.^{[1][10]} These derivatives are tested for their Minimum Inhibitory Concentration (MIC) against clinically relevant strains.
- **Kinase Inhibitors:** The 2-aminothiazole scaffold, which can be readily synthesized from 2-bromothiazoles, is a well-established template for designing potent kinase inhibitors.^[4] Dasatinib, a dual Src/Abl kinase inhibitor, exemplifies the success of this scaffold in treating certain types of leukemia.^{[11][12]} The general strategy involves using the thiazole core as a central scaffold to orient substituents that can form key interactions within the ATP-binding pocket of kinases, thereby inhibiting their function.^{[11][13]}

Chemical Reactivity and Synthetic Utility

The primary utility of **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** in medicinal chemistry stems from the reactivity of the C2-bromine atom. This position is highly susceptible to displacement by a variety of nucleophiles and participates in palladium-catalyzed cross-coupling reactions.

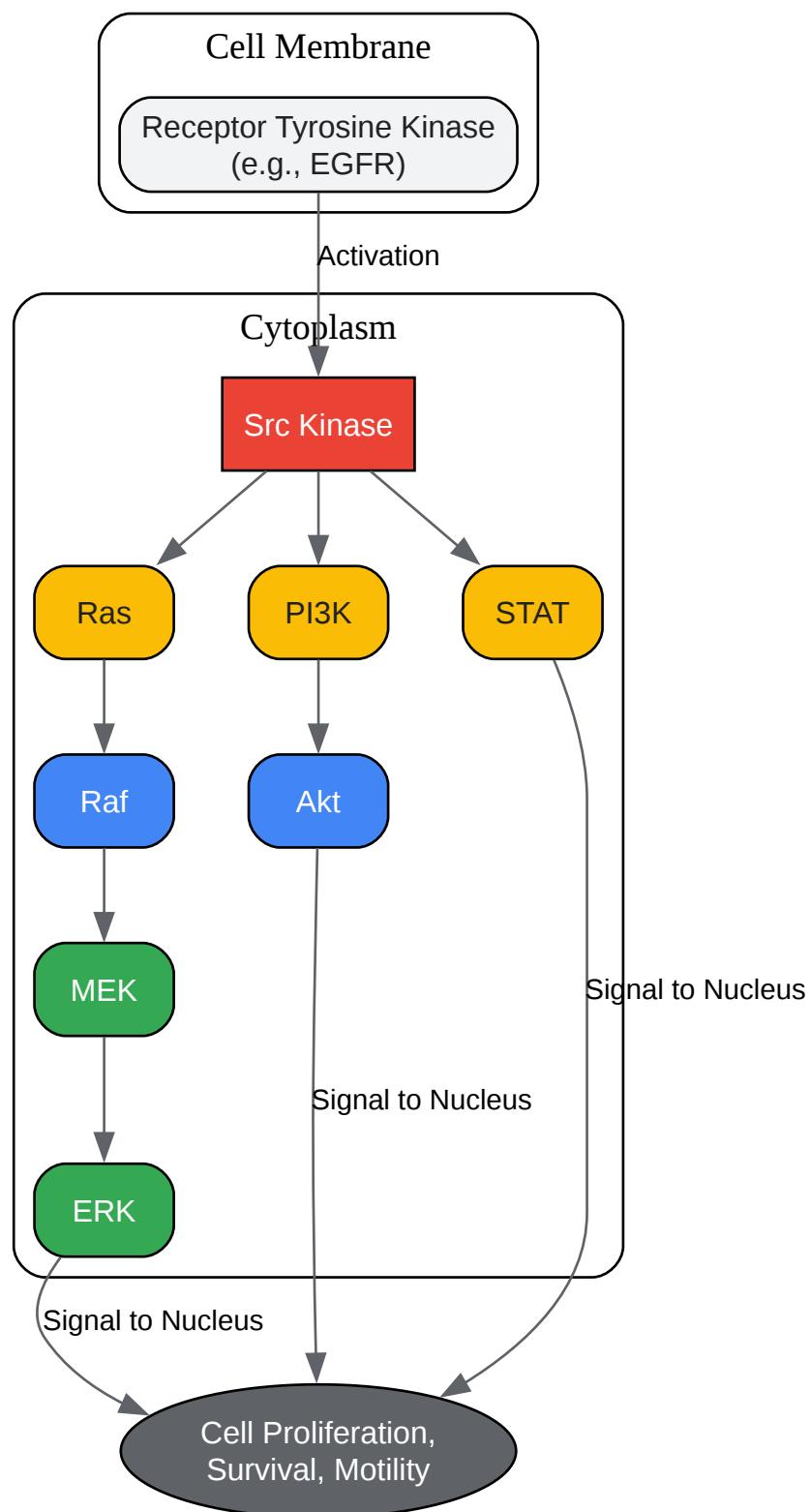
- **Nucleophilic Aromatic Substitution (SNAr):** The electron-withdrawing nature of the thiazole ring system facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the bromide. This reaction is commonly used to introduce amines, thiols, and alkoxides, creating diverse libraries of 2-substituted thiazoles.^{[14][15]}
- **Suzuki-Miyaura Cross-Coupling:** This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C2 position of the thiazole and various aryl or heteroaryl boronic acids.^{[16][17]} This allows for the introduction of complex aromatic systems, significantly expanding the chemical space accessible from the starting material.

The following diagram illustrates a general workflow for the derivatization of **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** and subsequent biological screening.

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Caption: Drug discovery workflow using the title compound.

As an example of a potential biological target, the Src kinase signaling pathway, which is implicated in cancer, is shown below. Derivatives of the title compound could be designed to inhibit kinases within this pathway.



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Caption: Simplified Src kinase signaling pathway.

Quantitative Data Summary

While specific biological activity data for direct derivatives of **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** is proprietary or dispersed in literature, the following tables provide representative data for structurally related thiazole derivatives to illustrate their potential efficacy.

Table 1: Representative Anticancer Activity of Thiazole Derivatives

Compound Class	Cell Line	Assay	IC ₅₀ (μM)	Reference
Thiazolo[4,5-d]pyridazine	HS 578T (Breast)	Cytotoxicity	0.8	[18]
Thiazole-Triazole Hybrid	Glioblastoma	Cytotoxicity	3.20 ± 0.32	[19]
Thiazolidinone Hybrid	MDA-MB-231 (Breast)	MTT Assay	6.61	[20]

| Thiazolidinone Hybrid | MCF-7 (Breast) | MTT Assay | 0.85 | [\[20\]](#) |

Table 2: Representative Antimicrobial Activity of Thiazole Derivatives

Compound Class	Organism	Assay	MIC (μg/mL)	Reference
Thiazolyl-Pyrazoline	S. typhimurium	Broth Microdilution	31.25	[21]
Thiazolyl-Pyrazoline	P. vulgaris	Broth Microdilution	31.25	[21]
5-methylthiazole Thiazolidinone	E. coli (Resistant)	Broth Microdilution	29.8 - 433.5 (μM)	[22]

| 5-methylthiazole Thiazolidinone | MRSA | Broth Microdilution | 67.5 - 135.1 (μM) | [\[22\]](#) |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of the 2-bromo group on **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** with an amine nucleophile.

Materials:

- **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate**
- Amine of choice (1.1 - 1.5 equivalents)
- Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 - 3.0 equivalents)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
- Reaction vessel (e.g., microwave vial or sealed tube)
- Stirring apparatus and heating source
- Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

- To a dry reaction vessel, add **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** (1.0 eq.).
- Add the desired amine (1.2 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.).
- Add the anhydrous polar aprotic solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
- Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine.[23]

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-chlorothiazole-4-carboxylate derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized method for the palladium-catalyzed coupling of an arylboronic acid to the 2-position of the thiazole ring.[\[16\]](#)[\[24\]](#)

Materials:

- **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0 - 3.0 equivalents)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene)
- Schlenk flask or similar reaction vessel for inert atmosphere
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask, add **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K_2CO_3 , 2.0 eq.), and the palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.05 eq.).[\[16\]](#)

- Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- Under a positive pressure of inert gas, add the degassed solvent system via syringe.[\[25\]](#)
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.[\[16\]](#)
- Monitor the reaction progress by TLC or LC-MS.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
- Separate the layers and extract the aqueous phase with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 3: MTT Assay for Cell Viability (Anticancer Screening)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[\[26\]](#)[\[27\]](#)

Materials:

- Cells of interest (e.g., MCF-7, MDA-MB-231)
- Complete cell culture medium
- Test compounds (thiazole derivatives) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- 96-well flat-bottom tissue culture plates
- Multichannel pipette and microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μ L of medium) and incubate for 24 hours (37 °C, 5% CO₂).[\[28\]](#)
- Prepare serial dilutions of the test compounds in culture medium. Add 100 μ L of the diluted compounds to the respective wells (final volume 200 μ L). Include vehicle control (DMSO) and medium-only blank wells.
- Incubate the plate for 48-72 hours.
- After incubation, add 20 μ L of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[\[28\]](#)
- Carefully aspirate the medium and add 150-200 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[26\]](#)
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[\[26\]](#)
- Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[\[27\]](#)
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 4: Broth Microdilution for MIC Determination (Antimicrobial Screening)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.[\[29\]](#)[\[30\]](#)[\[31\]](#)

Materials:

- Bacterial strain of interest (e.g., *S. aureus*, *E. coli*)

- Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
- Test compounds dissolved in DMSO
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of $\sim 5 \times 10^5$ CFU/mL in the wells.
- Positive control (inoculum only), negative control (broth only), and standard antibiotic (e.g., ampicillin).

Procedure:

- Dispense 100 μ L of sterile broth into all wells of a 96-well plate.[32]
- Add 100 μ L of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 μ L from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 μ L from column 10.[32] Column 11 serves as the growth control. Column 12 is the sterility control.
- Add 100 μ L of the standardized bacterial inoculum to each well (columns 1-11), bringing the final volume to 200 μ L.
- Seal the plate and incubate at 35-37 °C for 16-20 hours.[31]
- After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[29]

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